molecular formula C22H25BrN4O4S2 B2497088 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 422288-37-7

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No. B2497088
CAS RN: 422288-37-7
M. Wt: 553.49
InChI Key: SUMKOABHQLFZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinazolinone and sulfonamide derivatives often involves multi-step reaction sequences and can employ techniques such as palladium-catalyzed Buchwald–Hartwig coupling reactions, amidation, and bromination processes. For instance, sulfonamide derivatives have been synthesized by reacting precursors with chlorosulfonic acid followed by amidation with ammonia gas, highlighting a common approach to constructing such compounds (Hayun et al., 2012; Nowak et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques provide detailed insights into the arrangement of atoms within the molecule and its electronic environment, crucial for understanding its reactivity and properties (Dangi et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic substitution reactions, intramolecular cyclization, and reactions with various organic reagents leading to a wide range of derivatives. These reactions are instrumental in modifying the chemical structure and thus the properties of the sulfonamide and quinazolinone backbones (Chohan & Shad, 2011).

Scientific Research Applications

Synthesis and Characterization

6-Bromoquinazolinones derivatives, including the specified compound, have been synthesized and characterized for their potential pharmacological importance. The synthesis involves specific reactions leading to compounds with potential anti-bacterial, anti-inflammatory, and analgesic activities. These activities are verified through standard methods, and the compounds are characterized using analytical and spectral data (Rajveer et al., 2010).

Structural and Spectral Analysis

In-depth structural and spectral analyses have been conducted on derivatives of quinazolinone. The structural formation of these compounds is confirmed using various methods, including IR, NMR, 13C-NMR, and mass spectral data. These analyses ensure the accurate identification of the synthesized compounds, crucial for further pharmacological applications (Hayun et al., 2012).

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives and other related compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The structures of these compounds are determined analytically and spectrally, ensuring their correct identification for antimicrobial testing (Sarvaiya et al., 2019).

Antiviral and Cytotoxic Activities

Compounds derived from 6-bromoquinazolinone have been evaluated for their antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. Some compounds have shown distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses. This highlights the potential of these derivatives in developing antiviral therapies (Selvam et al., 2010).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. Safety data sheets (SDS) are often used to communicate this information .

Future Directions

This could involve exploring new synthesis methods, finding new applications for the compound, studying its biological activity, etc .

properties

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O4S2/c23-16-7-10-19-18(14-16)21(29)27(22(32)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(9-6-15)33(24,30)31/h5-10,14,18H,1-4,11-13H2,(H,25,28)(H2,24,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEQMGWRJPWUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Reactant of Route 2
Reactant of Route 2
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Reactant of Route 3
Reactant of Route 3
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Reactant of Route 4
Reactant of Route 4
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Reactant of Route 5
Reactant of Route 5
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Reactant of Route 6
Reactant of Route 6
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.